molecular formula C18H17ClN2O3S B14237207 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- CAS No. 540740-90-7

1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]-

Cat. No.: B14237207
CAS No.: 540740-90-7
M. Wt: 376.9 g/mol
InChI Key: RSANKUSJPOICTG-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- is a compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. This specific compound has shown potential as a brain-type glycogen phosphorylase inhibitor, which could be useful in treating ischemic brain injury .

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- involves several steps. One common synthetic route includes the hydrolysis of a precursor compound to form a phenoxy acid, which is then coupled with an appropriate amine in the presence of dry dichloromethane, lutidine, and a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and other peroxides.

    Reduction: Often involves reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines .

Scientific Research Applications

1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]sulfonyl]- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting brain-type glycogen phosphorylase (PYGB). This inhibition helps regulate glucose metabolism, control cell apoptosis, and protect against hypoxia/reoxygenation injury in astrocytes. The molecular targets include PYGB and pathways involved in glucose metabolism and apoptosis .

Properties

CAS No.

540740-90-7

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

5-chloro-3-(4-propan-2-ylphenyl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C18H17ClN2O3S/c1-10(2)11-3-6-13(7-4-11)25(23,24)17-14-9-12(19)5-8-15(14)21-16(17)18(20)22/h3-10,21H,1-2H3,(H2,20,22)

InChI Key

RSANKUSJPOICTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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